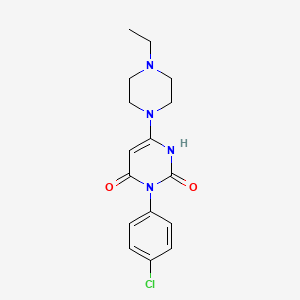

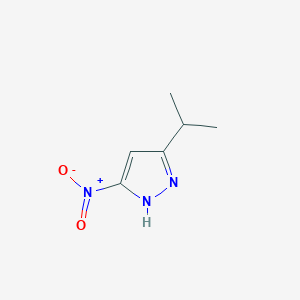

![molecular formula C23H23NO4 B2450585 (1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid CAS No. 2460745-58-6](/img/structure/B2450585.png)

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Pharmacokinetics

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid has been explored in the context of synthesizing pharmacologically relevant compounds. Sakagami et al. (2008) described the synthesis of a fluorinated compound using a stereoselective cyclopropanation reaction, highlighting its potential in pharmacokinetics (Sakagami et al., 2008).

Chemical Synthesis

Zhou et al. (2021) developed a synthetic method for related compounds, demonstrating the importance of this chemical structure in facilitating multi-step nucleophilic substitution reactions and ester hydrolysis (Zhou et al., 2021).

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is used to protect hydroxy-groups in chemical synthesis. Gioeli & Chattopadhyaya (1982) demonstrated its utility in protecting hydroxy-groups, showcasing the compound's relevance in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Pharmaceutical and Medicinal Chemistry

The compound's structure has implications in pharmaceutical and medicinal chemistry. Research by Cetina et al. (2004) on novel purine and pyrimidine derivatives highlights the significance of the cyclopropane ring, which is a key feature of the compound (Cetina et al., 2004).

Enantioselective Intramolecular Cyclopropanation

Doyle et al. (2003) discussed the enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], providing insight into the cyclopropanation reactions relevant to this compound (Doyle et al., 2003).

Photoisomerization Studies

Kawamata et al. (1994) and Okada et al. (1989) conducted studies on the photoisomerization of similar compounds, revealing the compound's potential in understanding the photochemical properties and reactions (Kawamata et al., 1994), (Okada et al., 1989).

Development of Chiral Cyclopropane Units

Kazuta et al. (2002) explored the use of chiral cyclopropane units in synthesizing conformationally restricted analogues, emphasizing the compound's role in designing biologically active molecules (Kazuta et al., 2002).

Structural Analysis in Chemistry

Jason et al. (1981) and Ries & Bernal (1985) performed structural analyses of related compounds, contributing to the understanding of cyclopropane geometry and its implications in chemical synthesis (Jason et al., 1981), (Ries & Bernal, 1985).

Metabolism in Plants

Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, showing the biological relevance of cyclopropane derivatives (Hoffman et al., 1982).

Acylation Procedures

Keumi et al. (1988) utilized similar compounds in acylation procedures, further demonstrating the chemical utility of this compound (Keumi et al., 1988).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. For instance, some fluorene derivatives can be harmful if swallowed, may cause an allergic skin reaction, are suspected of causing genetic defects, and are toxic to aquatic life with long-lasting effects .

特性

IUPAC Name |

(1R,2R)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-22(26)19-12-18(19)21-10-5-11-24(21)23(27)28-13-20-16-8-3-1-6-14(16)15-7-2-4-9-17(15)20/h1-4,6-9,18-21H,5,10-13H2,(H,25,26)/t18-,19-,21?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRUWNVJQZGTOP-AQFHOAJTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC5C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[C@@H]5C[C@H]5C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

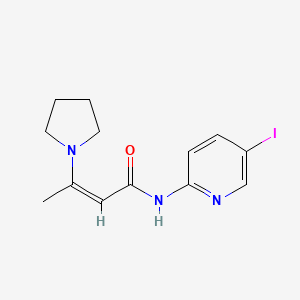

![3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2450503.png)

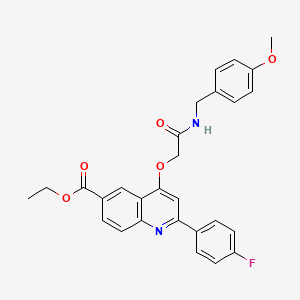

![N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea](/img/no-structure.png)

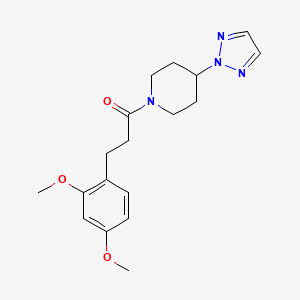

![4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2450512.png)

![N-(3,5-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2450513.png)

![2-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2450515.png)

![({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2450518.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethoxyphenyl]ethanol](/img/structure/B2450519.png)

![N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2450522.png)